molecular formula C22H21ClN6O3 B2481002 6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine CAS No. 946240-85-3

6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine

Cat. No.: B2481002
CAS No.: 946240-85-3
M. Wt: 452.9
InChI Key: IUQIKNZOWYIZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a pyridazine derivative featuring a piperazine moiety substituted at position 6 and an N-(4-methylphenyl) group at position 2. The piperazine ring is further functionalized with a 2-chloro-4-nitrobenzoyl group, introducing strong electron-withdrawing properties. The molecular formula is C₂₂H₂₁ClN₆O₃, with a monoisotopic mass of approximately 476.14 g/mol (calculated from and ).

Key structural features include:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms.
  • Piperazine substitution: Enhances solubility and provides a site for further derivatization.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c1-15-2-4-16(5-3-15)24-20-8-9-21(26-25-20)27-10-12-28(13-11-27)22(30)18-7-6-17(29(31)32)14-19(18)23/h2-9,14H,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQIKNZOWYIZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a complex organic molecule that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyridazine core, a piperazine moiety, and a chloro-nitrobenzoyl group. The synthesis typically involves several steps, including the formation of the benzoyl chloride derivative, acylation with piperazine, and subsequent reactions to yield the final product.

Synthetic Route Overview

  • Formation of 2-chloro-4-nitrobenzoyl chloride : Reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride.
  • Acylation of Piperazine : Reaction with piperazine in the presence of a base (e.g., triethylamine).
  • Final Compound Formation : Further reaction with appropriate acyl chlorides to achieve the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted that similar nitrobenzamide derivatives exhibit potent antimicrobial activity. For example, compounds with structural similarities have demonstrated significant effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Compound TypeMIC (µg/mL)Target Pathogen
Nitrobenzamide Derivatives3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Both Pathogens

Antidiabetic Potential

In silico studies have shown that related compounds exhibit inhibitory activity against key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. These findings suggest potential antidiabetic applications for the compound . Docking simulations revealed favorable interactions at active sites of these enzymes, indicating a promising therapeutic profile.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various nitrobenzamide derivatives for their antimicrobial properties. The results indicated that modifications in the piperazine structure could enhance activity against specific bacterial strains .
  • Antidiabetic Activity : Research on similar compounds demonstrated their ability to activate glucokinase, which plays a crucial role in glucose homeostasis. The most active derivatives showed low toxicity profiles and fulfilled Lipinski's rule of five, indicating good drug-like properties .
  • Molecular Docking Studies : Advanced molecular modeling techniques have been employed to predict the binding affinities of these compounds to their biological targets. The stability of ligand-protein complexes was confirmed through molecular dynamics simulations, further validating their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine ()
  • Molecular Formula : C₁₅H₁₉N₅
  • Key Differences : Lacks the 2-chloro-4-nitrobenzoyl group on the piperazine.
  • Implications : The absence of the electron-withdrawing benzoyl group likely reduces metabolic stability and binding affinity to targets sensitive to nitro groups.
(E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine ()
  • Molecular Formula : C₁₈H₁₈ClN₅O₂
  • Key Differences : Features a benzylidene imine instead of a benzoyl group.
  • Implications : The imine group may confer different reactivity and hydrogen-bonding capabilities compared to the amide linkage in the target compound .
6-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine ()
  • Molecular Formula : C₁₉H₂₄N₆O₅S
  • Key Differences : Replaces benzoyl with a sulfonyl group and includes a tetrahydrofuran-derived substituent.
  • Implications : The sulfonyl group enhances polarity and may improve aqueous solubility compared to the benzoyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.